ns3623

概要

説明

NS3623は、ヒトのエーテル・ア・ゴー・ゴー関連遺伝子(hERG1/KV11.1)カリウムチャネルの活性化因子として知られる化学化合物です。また、IKrおよびIto電流を活性化し、抗不整脈効果を示すことも知られています。この化合物は、hERG1チャネルの活性化剤と阻害剤の両方として作用する、二重の作用機序を持っています .

準備方法

合成経路と反応条件

反応は通常、高収率と高純度を確保するために、制御された条件下で行われます .

工業生産方法

NS3623の工業生産は、実験室規模の合成プロセスを拡大したものです。これには、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。その後、再結晶やクロマトグラフィーなどの技術を使用して、化合物を精製します .

化学反応の分析

反応の種類

NS3623は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体を形成することがあります。

還元: この化合物は、還元誘導体を形成するために還元することができます。

置換: this compoundは置換反応を起こすことができ、分子中の1つまたは複数の原子を他の原子または基で置き換えます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現することができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化誘導体を生成する可能性がありますが、還元は還元誘導体を生成する可能性があります .

科学研究への応用

This compoundは、次のようなさまざまな科学研究に応用されています。

化学: カリウムチャネルの活性化と阻害を研究するためのツールとして使用されます。

生物学: 細胞イオンチャネルと膜電位に対する影響について調査されています。

医学: 抗不整脈特性の可能性と、赤血球の脱水を改善することによる鎌状赤血球症などの病気を治療する役割が探求されています.

科学的研究の応用

NS3623 is a chloride conductance inhibitor that has been researched for various applications, particularly in the context of sickle cell disease and other biological activities. It is known to be a more effective blocker of human erythrocyte chloride conductance compared to other compounds .

Scientific Research Applications

Sickle Cell Disease:

- Erythrocyte Dehydration: this compound has been investigated as a potential therapeutic approach for sickle cell disease by ameliorating erythrocyte dehydration in transgenic SAD mice . The dehydration of sickle red blood cells (RBCs) depends on the parallel movement of chloride ions, and this compound blocks this chloride conductance .

- In Vitro Effects: this compound reversibly blocked human RBC chloride conductance with an IC50 value of 210 nmol/L and a maximal block of 95% in vitro . It also blocked the chloride conductance of mice RBCs in vitro with the same potency as human RBCs .

- In Vivo Effects: Oral administration of this compound to normal mice inhibited RBC chloride conductance (gCl) with an ED50 = 25 mg/kg . Repeated administration of 100 mg/kg twice a day for 10 days caused no adverse effects, making it a viable regimen for SAD mice .

- Treatment of SAD Mice: SAD mice treated with this compound for 3 weeks showed increased hematocrit and decreased mean corpuscular hemoglobin concentration, along with an increase in intracellular cation content . There was also a shift from sickled erythrocytes to well-hydrated discoid erythrocytes .

- Reversibility of Therapy: Withdrawal of this compound treatment for 1 month resulted in a reversion of the hematologic picture, demonstrating the reversibility of the therapy .

Other Biological Activities:

- hERG1/IKr/Ito Activator: this compound is an activator of human ether-a-go-go-related gene (hERG1/KV11.1) potassium channels . It activates the IKr and Ito currents and has antiarrhythmic properties .

- Increased Phase 1 Magnitude: Application of this compound to coronary-perfused left ventricular wedges resulted in increased phase 1 magnitude, epicardial AP notch and J wave .

Additional Information:

作用機序

NS3623は、hERG1(KV11.1)およびKV4.3カリウムチャネルを活性化することによって効果を発揮します。心臓の再分極に不可欠なIKrおよびIto電流を強化します。この化合物は、hERG1チャネルの部分的ブロッカーとしても作用し、二重の作用機序に貢献しています。この機序は、抗不整脈特性と細胞イオン伝導を調節する能力において重要です .

類似化合物との比較

類似化合物

NS1652: 同じクラスの別の化合物で、塩化物伝導阻害で知られています。

PD-307243: カリウムチャネル活性化特性が類似した化合物。

RPR26024: 同様の効果を持つ別のカリウムチャネル活性化剤.

独自性

NS3623は、hERG1チャネルの活性化剤と阻害剤の両方として作用する、二重の作用機序を持つため、ユニークです。この二重の機能により、研究および潜在的な治療応用において貴重なツールとなっています .

生物活性

NS3623 is a compound recognized for its significant biological activities, particularly as a chloride conductance inhibitor and a voltage-gated potassium channel activator. This article delves into its mechanisms, effects, and implications in various biological contexts, supported by data tables and research findings.

This compound primarily acts on chloride channels and voltage-gated potassium channels. It has been shown to inhibit chloride conductance effectively at lower concentrations while exhibiting unique behavior at higher concentrations:

- Chloride Conductance Inhibition : this compound demonstrates a high affinity for chloride channels in human erythrocytes, achieving up to 99% inhibition at concentrations around 10 μM. This inhibition is crucial for potential therapeutic applications targeting conditions like malaria .

- Cation Conductance Enhancement : Interestingly, at concentrations exceeding 10 μM, this compound enhances cation conductance, suggesting a complex interaction with cellular ion channels that may allow sodium ions (Na+) to enter cells under hyperpolarized conditions .

Table 1: Concentration-Dependent Effects of this compound on Membrane Potential

| Concentration (μM) | Membrane Potential (mV) | Observations |

|---|---|---|

| 0 | -59.9 ± 1.6 | Baseline without inhibitor |

| 10 | -85.3 ± 0.8 | Significant hyperpolarization |

| 100 | -60.6 ± 1.5 | Reduced hyperpolarization |

The above table summarizes the effects of various concentrations of this compound on the membrane potential of erythrocytes post-treatment with A23187, a calcium ionophore .

Case Study: Antiarrhythmic Properties

This compound has been evaluated for its antiarrhythmic properties, particularly in the context of cardiac action potentials:

- Action Potential Duration (APD) : In studies involving cardiac tissues, this compound significantly shortened the action potential duration at 90% repolarization (APD(90)) in a dose-dependent manner compared to controls . This effect suggests potential applications in managing arrhythmias.

- Comparison with Other Agents : When compared to traditional antiarrhythmic drugs, this compound showed promise as an alternative treatment option due to its unique mechanism of enhancing cation currents while inhibiting chloride currents .

4. Broader Biological Activities

In addition to its primary actions on ion channels, this compound has implications in various biological systems:

- Potential in Malaria Treatment : The ability to modulate ion conductance can be beneficial in developing treatments for malaria by targeting erythrocyte ion channels .

- Role in Cardiac Health : With its antiarrhythmic properties, this compound could serve as a therapeutic agent for patients with arrhythmias resistant to conventional treatments .

5. Conclusion

The compound this compound exhibits diverse biological activities through its dual role as a chloride conductance inhibitor and a potassium channel activator. Its concentration-dependent effects highlight its potential utility in therapeutic applications ranging from treating malaria to managing cardiac arrhythmias. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical use.

特性

IUPAC Name |

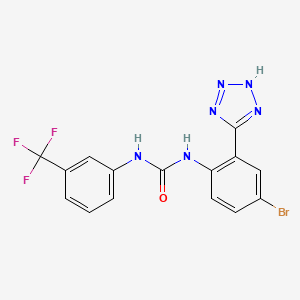

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPULDIATMTIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343630-41-1 | |

| Record name | NS-3623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-3623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。